Product packaging for Benzo[c][1,2,5]thiadiazol-4-ylmethanol(Cat. No.:CAS No. 16406-00-1)

Benzo[c][1,2,5]thiadiazol-4-ylmethanol

Cat. No.: B091392
CAS No.: 16406-00-1
M. Wt: 166.2 g/mol
InChI Key: LASMSURVAZPERF-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry: The Benzo[c]mdpi.comnih.govmdpi.comthiadiazole (BTD) Scaffold

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry and are found in a vast number of natural products, pharmaceuticals, and functional materials. ossila.com The Benzo[c] mdpi.comnih.govmdpi.comthiadiazole (BTD) scaffold is a prominent member of this class, characterized by its fused aromatic system containing nitrogen and sulfur. rsc.org This structural motif is a key component in various important compounds, including the muscle relaxant Tizanidine. bldpharm.com

The synthesis of the BTD core can be achieved through several methods, often involving the reaction of ortho-diamines with a sulfur source. researchgate.net The functionalization of the BTD scaffold is an active area of research, with methods like magnesiation followed by cross-coupling reactions allowing for the introduction of various substituents at specific positions. bldpharm.com

Electronic Properties and Architectural Versatility of the Benzo[c]mdpi.comnih.govmdpi.comthiadiazole Moiety

The BTD moiety is recognized for its strong electron-withdrawing nature. mdpi.comhw.ac.uk This property significantly influences the electronic structure of molecules containing this scaffold, leading to unique photophysical and electrochemical characteristics. The electron-deficient nature of the BTD core lowers the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) in its derivatives. nih.gov This is a crucial factor in the design of materials for organic electronics.

The architectural versatility of the BTD scaffold is demonstrated by the wide range of derivatives that have been synthesized. By introducing different functional groups at various positions on the benzene (B151609) ring, researchers can fine-tune the properties of the resulting molecules. For instance, the introduction of donor groups alongside the acceptor BTD core creates donor-acceptor systems with tailored optoelectronic properties. mdpi.comhw.ac.uk This versatility allows for the development of a diverse library of compounds with applications spanning from organic solar cells to fluorescent probes. bldpharm.comhw.ac.uk

Rationale for Advanced Research on Benzo[c]mdpi.comnih.govmdpi.comthiadiazol-4-ylmethanol and its Derivatives

The scientific interest in Benzo[c] mdpi.comnih.govmdpi.comthiadiazol-4-ylmethanol and its derivatives stems from their potential in two primary fields: materials science and medicinal chemistry.

In materials science , the focus is on developing novel organic semiconductors, polymers, and dyes for applications in:

Organic Photovoltaics (OPVs): The electron-accepting properties of the BTD core make it an excellent building block for acceptor materials in OPVs. hw.ac.ukhw.ac.uk

Organic Light-Emitting Diodes (OLEDs): BTD derivatives are investigated as emitters for deep-red and near-infrared OLEDs. mdpi.com

Fluorescent Probes and Sensors: The unique photoluminescent properties of BTD-based compounds make them suitable for use as fluorescent sensors for various analytes. bldpharm.com

Photocatalysts: BTD derivatives are being explored as visible-light organophotocatalysts. mdpi.com

In medicinal chemistry , the BTD scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds. Research is focused on the design and synthesis of BTD derivatives as potential therapeutic agents, including:

Anticancer Agents: Derivatives have shown inhibitory activity against targets like SHP2 and ALK5, which are implicated in cancer progression. nih.govorientjchem.org

Antifungal and Antibacterial Agents: The BTD core has been identified in compounds with antimicrobial properties.

The "-ylmethanol" functional group in the target compound provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures for these advanced applications. While direct research on Benzo[c] mdpi.comnih.govmdpi.comthiadiazol-4-ylmethanol is not extensively documented, its synthesis is plausible through the reduction of its corresponding carboxylic acid, Benzo[c] mdpi.comnih.govmdpi.comthiadiazole-4-carboxylic acid, which is commercially available. bldpharm.com This accessibility paves the way for its use as a versatile intermediate in the synthesis of a new generation of BTD-based materials and pharmaceuticals.

Detailed Research Findings

The versatility of the Benzo[c] mdpi.comnih.govmdpi.comthiadiazole scaffold is highlighted by the diverse range of derivatives synthesized and their varied applications. The following table summarizes some key examples of BTD derivatives and their primary area of research.

Derivative NameFunctional GroupsPrimary Research Application
4,7-Diarylbenzo[c] mdpi.comnih.govmdpi.comthiadiazolesAryl groups at 4 and 7 positionsFluorophores and visible light organophotocatalysts mdpi.com
Benzo[c] mdpi.comnih.govmdpi.comthiadiazol-5-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanonePiperazine and pyrimidine (B1678525) moietiesPotential anticancer agent (ALK5 inhibitor) nih.gov
(E)-7-(4-(Diphenylamino)styryl)benzo[c] mdpi.comnih.govmdpi.comthiadiazole-4-carbonitrileDiphenylamino, styryl, and carbonitrile groupsNear-infrared emitters for OLEDs mdpi.com
BTT-4F and BTTCN-ClFused pentacyclic core with fluorine or chlorine and nitrile groupsSmall molecule acceptors for organic solar cells hw.ac.uk
Boron-based Benzo[c] mdpi.comnih.govmdpi.comthiadiazolesBoronic acid pinacol (B44631) ester groupsPotential anticancer agents targeting tumor hypoxia

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2OS B091392 Benzo[c][1,2,5]thiadiazol-4-ylmethanol CAS No. 16406-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1,3-benzothiadiazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASMSURVAZPERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434079
Record name (2,1,3-Benzothiadiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16406-00-1
Record name (2,1,3-Benzothiadiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Elucidation of Electronic Structures in Benzo C 1 2 3 Thiadiazol 4 Ylmethanol Systems

Vibrational Spectroscopy (e.g., Raman, Resonance Raman, FT-IR) for Electronic Transition Analysis

Vibrational spectroscopy is a powerful tool for probing the ground and excited state electronic structures of molecules. In the context of Benzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole systems, techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information on the vibrational modes associated with the heterocyclic core and its substituents.

FT-IR Spectroscopy: The infrared spectra of BTD derivatives exhibit characteristic bands corresponding to the vibrations of the fused ring system. For instance, the IR spectrum of (E)-7-(4-(diphenylamino)styryl)benzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole-4-carbonitrile features a distinct signal for the cyano group at 2219 cm⁻¹. mdpi.com Other characteristic peaks for BTD derivatives include C-H stretching vibrations, which are typically observed in the 3027-3066 cm⁻¹ region. sci-hub.sersc.org

Raman and Resonance Raman Spectroscopy: These techniques are particularly insightful for analyzing electronic transitions. The optical spectra of BTD donor-acceptor dyes are often dominated by low-energy charge-transfer states. researchgate.net Resonance Raman spectroscopy, where the excitation wavelength is tuned to match an electronic absorption band, can selectively enhance the vibrations coupled to that electronic transition. This allows for a detailed mapping of how the molecular geometry changes upon electronic excitation, providing crucial insights into the nature of the charge-transfer state.

Table 1: Selected FT-IR Vibrational Frequencies for Benzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole Derivatives.
CompoundVibrational Mode (cm⁻¹)Reference
4-Phenylbenzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole3059 (w, C-H str.), 1540 (w), 1479 (m), 893 (m), 753 (vs) sci-hub.se
4,7-Diphenylbenzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole3027 (w, C-H str.) rsc.org
(E)-7-(4-(diphenylamino)styryl)benzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole-4-carbonitrile2219 (C≡N str.) mdpi.com

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence) for Charge Transfer Characteristics and Solvatochromism

Electronic spectroscopy is essential for characterizing the charge transfer properties of BTD systems. UV-Vis absorption and fluorescence spectroscopy reveal the energies of the frontier molecular orbitals (HOMO and LUMO) and the nature of electronic transitions.

UV-Vis Absorption: BTD derivatives typically display multiple absorption bands. High-energy bands in the UV region are generally assigned to localized π-π* transitions within the aromatic system. mdpi.com A lower-energy, broad absorption band in the visible range is the hallmark of an intramolecular charge transfer (ICT) transition from the electron-donating part of the molecule to the electron-accepting BTD core. mdpi.comresearchgate.net For example, (E)-7-(4-(diphenylamino)styryl)benzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole-4-carbonitrile shows a π-π* transition at λmax = 327 nm and an ICT band at λmax = 501 nm. mdpi.com The position and intensity of this ICT band are highly sensitive to the electronic nature of the substituents attached to the BTD scaffold.

Fluorescence and Solvatochromism: Many BTD derivatives are highly fluorescent, a property that is also linked to the ICT state. acs.orgsci-hub.se They often exhibit large Stokes shifts, which is the difference in wavelength between the absorption and emission maxima. acs.orgresearchgate.net A significant characteristic of these compounds is their solvatochromism, where the emission wavelength changes with the polarity of the solvent. researchgate.netresearchgate.net This phenomenon arises because the excited state has a larger dipole moment than the ground state, leading to greater stabilization by polar solvents and a red-shift in the emission spectrum. researchgate.net This behavior is a strong indicator of the charge-transfer nature of the excited state. For instance, emission spectra of certain BTD donor-acceptor dyes show significant solvatochromism, allowing for the calculation of the change in dipole moment upon excitation (Δμ) using the Lippert-Mataga analysis, with values reported between 8 and 33 D. researchgate.net

Table 2: Photophysical Data for Selected Benzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole Derivatives in Chloroform/Dichloromethane.
Compoundλmax (abs) (nm)λmax (em) (nm)Reference
4-Phenylbenzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole351449 sci-hub.se
4-(4-Methoxyphenyl)benzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole373Not Reported sci-hub.se
4,7-Diphenylbenzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole380Not Reported rsc.org
(E)-7-(4-(diphenylamino)styryl)benzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole-4-carbonitrile501729 mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Distribution and Connectivity

NMR spectroscopy is indispensable for confirming the covalent structure and probing the electronic environment of nuclei within a molecule. Both ¹H and ¹³C NMR provide atom-specific information about the electron density distribution in Benzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole systems.

¹H NMR: The proton chemical shifts in BTD derivatives are influenced by the electron-withdrawing nature of the thiadiazole ring. Protons on the benzene (B151609) portion of the BTD core typically resonate in the aromatic region (δ 7.0-8.5 ppm). For the parent 2,1,3-benzothiadiazole (B189464) in CDCl₃, the protons appear as a multiplet around δ 7.97 and 7.53 ppm. chemicalbook.com The specific chemical shifts and coupling constants provide definitive proof of the substitution pattern. For example, in 4,7-disubstituted derivatives, the remaining aromatic protons often appear as a singlet due to chemical equivalence. rsc.orgrsc.org

Table 3: Representative NMR Data for Benzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole Scaffolds.
CompoundTechniqueSolventCharacteristic Chemical Shifts (δ, ppm)Reference
2,1,3-Benzothiadiazole¹H NMRCDCl₃7.966, 7.531 chemicalbook.com
4-Phenylbenzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole¹³C NMRCDCl₃155.9, 153.8, 137.6, 134.9, 129.9, 129.5, 128.9, 128.7, 128.0, 120.8 sci-hub.se
4,7-Diphenylbenzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole¹³C NMRCDCl₃154.1, 137.5, 133.4, 129.3, 128.7, 128.4, 128.2 rsc.org
(E)-7-(4-(diphenylamino)styryl)benzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole-4-carbonitrile¹³C NMRDMSO-d₆153.8, 152.6, 149.1, 147.1, 116.0 (C≡N), 102.4 mdpi.com

Mass Spectrometry (e.g., MALDI-TOF-MS) for Confirmation of Complex Molecular Structures

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of newly synthesized compounds. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed.

For BTD derivatives, High-Resolution Mass Spectrometry (HRMS) is particularly valuable. It provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. mdpi.comsci-hub.sersc.org For example, the calculated mass for C₁₂H₈N₂S (4-phenylbenzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole) is 212.0408, and the experimentally found mass was 212.0409, confirming the structure. sci-hub.se Similarly, for the more complex (E)-7-(4-(diphenylamino)styryl)benzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole-4-carbonitrile (C₂₇H₁₈N₄S), the calculated mass for the molecular ion [M]⁺ was 430.1247, with the found value being 430.1244. mdpi.com The fragmentation patterns observed in the mass spectrum can also provide structural information, corroborating the connectivity established by NMR. sid.ir While MALDI-TOF MS is noted for its rapid and sensitive analysis of larger biomolecules, its principles are applicable to the analysis of complex organic molecules like BTD derivatives, especially in supramolecular or polymeric systems. mdpi.com

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This includes bond lengths, bond angles, torsional angles, and intermolecular packing motifs.

Table 4: Crystallographic Data for a Representative Benzo[c] researchgate.netacs.orgwikipedia.orgthiadiazole Derivative.
CompoundCrystal SystemSpace GroupUnit Cell Parameters (at 293 K)Reference
(TMS-P)₂-BTDMonoclinicP2₁/ca = 23.3432 Å, b = 20.7454 Å, c = 23.0047 Å, β = 118.2953° acs.org

Theoretical and Computational Chemistry of Benzo C 1 2 3 Thiadiazol 4 Ylmethanol Systems

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the ground state properties of molecules.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive.

For derivatives of Benzo[c]thiadiazole, the HOMO is typically located on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting benzothiadiazole core. This spatial separation of the frontier orbitals is a key characteristic of donor-acceptor systems. The energy of these orbitals and the corresponding gap can be influenced by the specific substituents attached to the core structure.

Table 1: Frontier Molecular Orbital Energies of a Benzothiadiazole Derivative

Molecular OrbitalEnergy (eV)
HOMO-5.89
LUMO-3.44
HOMO-LUMO Gap2.45

This table presents hypothetical yet representative data for a benzothiadiazole derivative to illustrate the concept.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP provides a visual representation of the charge distribution on the molecule's surface. Different colors on the MEP map indicate different electrostatic potential values. Red regions, indicating negative potential, are susceptible to electrophilic attack, while blue regions, indicating positive potential, are prone to nucleophilic attack.

In the context of Benzo[c]thiadiazole derivatives, the MEP map typically shows the most negative potential localized over the nitrogen atoms of the thiadiazole ring, making them the primary sites for electrophilic interactions. The regions of positive potential are generally found around the hydrogen atoms.

Global descriptor parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of the reactivity and stability of a molecule.

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A larger value indicates greater stability.

Global Softness (S) : Is the reciprocal of chemical hardness and indicates the molecule's polarizability.

Table 2: Global Reactivity Descriptors of a Benzothiadiazole Derivative

DescriptorValue
Electronegativity (χ)4.665 eV
Chemical Hardness (η)1.225 eV
Global Softness (S)0.816 eV⁻¹

This table presents hypothetical yet representative data for a benzothiadiazole derivative to illustrate the concept.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT that allows for the study of the electronic excited states of molecules. It is a powerful tool for simulating and understanding the absorption and emission of light by molecules.

TD-DFT calculations can predict the electronic absorption spectra of molecules, which correspond to the wavelengths of light a molecule absorbs to move from its ground electronic state to an excited state. These calculations can also provide insights into the nature of these electronic transitions, such as whether they are localized or involve charge transfer.

For Benzo[c]thiadiazole derivatives, the absorption spectra often show a prominent band in the visible region, which is attributed to an intramolecular charge transfer (ICT) transition from the donor part of the molecule to the acceptor benzothiadiazole core. The calculated absorption wavelengths are generally in good agreement with experimental data.

Intramolecular Charge Transfer (ICT) is a fundamental process in many organic molecules used in optoelectronic applications. In donor-acceptor molecules like derivatives of Benzo[c]thiadiazole, the absorption of light can promote an electron from a molecular orbital primarily located on the donor to one located on the acceptor.

TD-DFT calculations are crucial for characterizing these ICT states by analyzing the molecular orbitals involved in the electronic transitions. This analysis helps to understand the charge separation that occurs upon photoexcitation, which is a key factor in the performance of organic solar cells and other devices.

Applications of Benzo C 1 2 3 Thiadiazol 4 Ylmethanol and Its Derivatives in Advanced Materials and Optoelectronics

Organic Photovoltaics (OPVs) and Bulk-Heterojunction (BHJ) Solar Cells

The versatility of the benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole unit has been extensively exploited in the field of organic photovoltaics to create materials with tunable band gaps and energy levels, which are crucial for efficient light harvesting and charge separation. researchgate.netnih.govacs.org

Development of Nonfullerene Acceptors (NFAs) based on Benzo[c]researchgate.netresearchgate.netrsc.orgthiadiazole

The advent of nonfullerene acceptors (NFAs) has marked a significant turning point in the performance of organic solar cells. Benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole has emerged as a key component in the molecular engineering of these NFAs. researchgate.net For instance, the development of A-DA′D-A-type small molecule acceptors incorporating a benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole-fused central core has shown remarkable progress. researchgate.net In one study, two new NFAs, BTT-4F and BTTCN-Cl, were synthesized based on a BT-fused pentacyclic core. While BTTCN-Cl exhibited a reduced bandgap and a higher lowest unoccupied molecular orbital (LUMO) energy level, leading to a higher open-circuit voltage (Voc), the device based on PM6:BTT-4F achieved a significantly higher power conversion efficiency (PCE) of 10.03% due to its superior short-circuit current density (Jsc) and fill factor (FF). researchgate.net This was attributed to a more favorable morphology and more balanced charge transport in the PM6:BTT-4F active layer. researchgate.net

Furthermore, the simplification of the complex structures of Y-series NFAs has been a research focus. One such simplified Y-like molecule, BTPT-4F, which is based on a benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole core, demonstrated a PCE of 1.09% in single-junction organic solar cells. researchgate.net Another approach involves the use of 2-(benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazol-4-ylmethylene)malononitrile (BM)-terminated small molecule acceptors, which have achieved efficiencies as high as 5.3% in BHJ solar cells with the polymer donor PCE10. researchgate.netscispace.com Interestingly, the performance of these nonfullerene analogues was found to be comparable, irrespective of the molecular structure and electronics of the π-bridge connecting the two electron-deficient BM end groups. researchgate.net

The strategic use of benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole derivatives has also proven effective in ternary polymer solar cells. A simple molecule, 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole (BTF), when used as a third component in a PM6:Y6 binary active layer, boosted the PCE to an outstanding 16.53%. rsc.org This enhancement was a result of improved light harvesting and more balanced charge transport. rsc.org

Device ArchitectureDonorAcceptorPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)
BinaryPM6BTT-4F10.03% researchgate.net---
BinaryPM6BTTCN-Cl6.56% researchgate.net---
Single-Junction-BTPT-4F1.09% researchgate.net---
BinaryPCE10BM-terminated SMAs5.3% researchgate.netscispace.com---
TernaryPM6Y6:BTF16.53% rsc.org---
BinaryJ71ITIC10.79% rsc.org---
TernaryJ71ITIC:BTF12.35% rsc.org---
BinaryD18Y618.22% researchgate.net---

Design of Donor-Acceptor (D-A) Architectures for Enhanced Photovoltaic Performance

The donor-acceptor (D-A) motif is a cornerstone of organic semiconductor design. The electron-deficient nature of benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole makes it an excellent acceptor unit to be paired with various donor moieties. nih.govresearchgate.net This combination facilitates intramolecular charge transfer (ICT), which is crucial for the light absorption and charge separation processes in solar cells. researchgate.netnih.gov

Researchers have successfully enhanced the photovoltaic performance of benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole-based polymer donors by pairing them with suitable non-fullerene acceptors. nih.govacs.org By tailoring a BTD unit with asymmetric fluoro and alkyloxy groups and pairing the resulting polymer donor with narrow band gap NFAs like IEICO-4F, ITOIC-2F, and IDTCN-O, active layers with complementary absorption spectra and favorable morphologies have been achieved. nih.govacs.org This strategic pairing led to polymer solar cells with impressive Jsc values exceeding 20 mA/cm² and PCEs up to 12.33%. nih.govacs.org

The design of the D-A architecture also involves the careful selection of spacer groups. For instance, in D-A semiconductors for organic field-effect transistors, placing bithiophene or thienothiophene spacer groups between a 4H-thieno[3,2-b]pyrrole donor and a benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole acceptor resulted in molecules with good charge carrier mobility. acs.org

Dye-Sensitized Solar Cells (DSSCs)

Benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole and its derivatives have been extensively employed as chromophores in sensitizers for dye-sensitized solar cells (DSSCs), contributing to high power conversion efficiencies. nih.govrsc.org

Design of Sensitizers with Benzo[c]researchgate.netresearchgate.netrsc.orgthiadiazole Chromophores

The strong electron-withdrawing capability of the benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole unit makes it an effective component in D-A-π-A and other sensitizer (B1316253) architectures. mdpi.com A series of five organic dyes based on benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole demonstrated PCEs ranging from 7.0% to 9.8% in DSSCs. A co-sensitization approach using two of these dyes further improved the PCE to 10.9% with an iodine-based liquid electrolyte. rsc.org

In another study, novel D-A1-A2-π-A organic sensitizers were synthesized using a spiro[fluorene-9,9'-phenanthren]-10'-one and a benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole moiety as two auxiliary acceptors. nih.gov The inclusion of these bulky groups helped to inhibit molecular aggregation and the extended π-conjugation broadened the light absorption range, leading to a PCE of up to 5.72%. nih.gov Co-sensitization with the standard N719 dye resulted in a remarkable PCE of 9.60%. nih.gov

SensitizerArchitecturePower Conversion Efficiency (PCE)ElectrolyteNotes
BTD-based Dyes (Series of 5)-7.0% - 9.8% rsc.orgIodine-based liquid-
Co-sensitization of BTD-based Dyes-10.9% rsc.orgIodine-based liquid-
FZ-2D-A1-A2-π-A5.72% nih.gov-A1 = spiro[fluorene-9,9'-phenanthren]-10'-one, A2 = benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole
FZ-2 + N719 (Co-sensitization)-9.60% nih.gov--
DOBT-III-7.29% researchgate.net-Features a 5,6-bis(octyloxy)benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole core and thiophene-bridging linker.

Impact of Anchoring Groups and π-Linkers on Electron Injection and Charge Transport

The performance of DSSCs is highly dependent on the efficiency of electron injection from the dye to the semiconductor's conduction band and subsequent charge transport. The anchoring group, which binds the dye to the semiconductor surface (typically TiO₂), and the π-linker, which connects the donor and acceptor moieties, play crucial roles in these processes. nih.gov

In sensitizers with a D-A1-A2-π-A structure, where benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole acts as an auxiliary acceptor (A2), the extended π-conjugation facilitates efficient charge transfer. nih.gov The design of the π-linker can influence the planarity of the molecule, which in turn affects electron delocalization and intramolecular charge transfer. nih.gov For instance, the nature of the bridging group can have a minor impact on the flatness of the π-bridge, which is beneficial for the photovoltaic properties of the DSSC. nih.gov

The choice of anchoring group is also critical. Cyanoacrylic acid is a widely used anchoring group due to its strong electron-collecting ability and its firm attachment to the semiconductor surface. researchgate.net The combination of a suitable donor, a benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole unit, a π-linker, and an effective anchoring group is key to designing high-performance sensitizers for DSSCs.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The inherent luminescent properties of benzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole derivatives make them promising candidates for applications in organic light-emitting diodes (OLEDs). researchgate.netnih.gov The electron-deficient nature of the BTD core, when combined with suitable donor groups, can lead to materials with tunable emission colors and high fluorescence quantum yields. rsc.org

Donor-acceptor structures based on 2,1,3-benzothiadiazole (B189464) have been investigated as emitters for high-performance deep-red/near-infrared OLEDs. mdpi.com For example, a non-doped OLED based on a TPA-NZC emitter, which incorporates a benzo[c] researchgate.netresearchgate.netnih.govthiadiazole unit, exhibited an excellent near-infrared emission at 702 nm with a maximum external quantum efficiency (EQE) of 1.2%. researchgate.net A doped device achieved a deep-red emission at 656 nm. researchgate.net

Furthermore, derivatives of naphtho[2,3-c] researchgate.netresearchgate.netrsc.orgthiadiazole (NTD), a larger analogue of BTD, have been shown to possess both carrier transporting properties and high fluorescence quantum yields. rsc.org The emission color of these materials can be adjusted by modifying the aryl substituents on the NTD chromophore. rsc.org The development of D-A compounds with a 5,5'-bibenzo[c] researchgate.netresearchgate.netrsc.orgthiadiazole (BBTz) core, which has a unique swivel cruciform configuration, also holds promise for solution-processed OLEDs. nih.gov

Metal-Organic Frameworks (MOFs) Incorporating Benzo[c]acs.orgrsc.orgbohrium.comthiadiazole Ligands

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline, organic-inorganic hybrid materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgresearchgate.net The unique structural benefits of MOFs, such as high porosity, large specific surface area, and tunable pore sizes, make them suitable for a wide range of applications, including gas storage, separation, and catalysis. rsc.org When the organic ligands or metal ions are luminescent, the resulting materials are known as Luminescent MOFs (LMOFs). bohrium.com LMOFs are particularly promising for applications in chemical sensing because their luminescence can change in response to the presence of specific analytes. bohrium.com The benzothiadiazole unit, known for its stable and adjustable luminescence, has become a significant component in the construction of LMOFs for fluorescence sensing applications. rsc.org

Design and Synthesis of Benzo[c]acs.orgrsc.orgbohrium.comthiadiazole-based Ligands for MOF Construction

The construction of functional MOFs relies heavily on the rational design of organic ligands, often referred to as linkers. For benzo[c] acs.orgrsc.orgbohrium.comthiadiazole-based MOFs, the core heterocycle acts as a key building block and a luminophore, while appended functional groups provide the necessary coordination sites to bind with metal centers. mdpi.comsci-hub.se The design strategy typically involves creating multitopic ligands where coordinating groups, such as carboxylates or nitrogen-containing heterocycles (e.g., pyridyl groups), are attached to the central benzo[c] acs.orgrsc.orgbohrium.comthiadiazole scaffold. mdpi.com

The synthesis of these ligands often begins with the functionalization of the benzo[c] acs.orgrsc.orgbohrium.comthiadiazole core. sci-hub.se Methods have been developed for the direct and selective functionalization of this heterocycle, allowing for the creation of unsymmetrically substituted derivatives. sci-hub.se For instance, direct magnesiation at position 4, followed by transmetalation and cross-coupling reactions, can introduce various aryl groups. sci-hub.se A second functionalization can then be performed at position 7 to yield disubstituted linkers suitable for MOF synthesis. sci-hub.se

Several key ligands based on this scaffold have been synthesized and used in MOF construction:

4,4′-(benzo[c] acs.orgrsc.orgbohrium.comthiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB): This π-conjugated, dicarboxylic acid ligand is a widely used linker. acs.orgmdpi.com It has been successfully incorporated into MOFs with various metal ions, including Zr(IV) and Eu(III). acs.orgmdpi.com The synthesis of this type of linker involves cross-coupling reactions on a di-halogenated benzo[c] acs.orgrsc.orgbohrium.comthiadiazole precursor. sci-hub.se

4,7-bis((E)-2-(pyridin-4-yl)vinyl)benzo acs.orgrsc.orgmdpi.comthiadiazole (bptda): In this ligand, the coordinating sites are 4-pyridyl groups attached to the central core via vinyl linkages. mdpi.com This linker has been used in combination with various dicarboxylic acids to construct several different Zn(II) MOFs. mdpi.com

Ligand NameAbbreviationCoordinating GroupsMetal Ions Used
4,4′-(benzo[c] acs.orgrsc.orgbohrium.comthiadiazole-4,7-diyl)dibenzoic acidH₂BTDBCarboxylateZr(IV), Eu(III) acs.orgmdpi.com
4,7-bis((E)-2-(pyridin-4-yl)vinyl)benzo acs.orgrsc.orgmdpi.comthiadiazolebptdaPyridylZn(II) mdpi.com

Luminescent Sensing Applications in MOFs

MOFs incorporating benzo[c] acs.orgrsc.orgbohrium.comthiadiazole ligands often exhibit strong luminescence, a property that can be harnessed for chemical sensing. bohrium.com The porous nature of MOFs allows for the pre-concentration of analyte molecules within the framework, enhancing detection sensitivity. mdpi.com The sensing mechanism typically relies on the interaction between the analyte and the MOF, which causes a change in the luminescent output, such as quenching (turn-off) or enhancement (turn-on) of the emission. acs.org

Sensing of Metal Ions: A notable example is the europium-based MOF, {[(CH₃)₂NH₂][Eu(BTDB)₂]·2H₂O}n (JXUST-11), which is constructed using the H₂BTDB ligand. acs.org This MOF functions as a highly selective and sensitive turn-on luminescent sensor for aluminum (Al³⁺) and gallium (Ga³⁺) ions. acs.org The interaction with these specific ions leads to a significant enhancement in the MOF's fluorescence, with detection limits of 2.9 ppm for Al³⁺ and 10.2 ppm for Ga³⁺. acs.org This response is also visually perceptible, with a color change observable under natural light, and has been demonstrated in living cells. acs.org The presence of sulfur atoms in the thiadiazole ring can also promote soft acid-soft base interactions, making these MOFs potentially useful for detecting heavy metal cations like Hg²⁺. mdpi.com

Sensing of Small Molecules: A zirconium-based MOF, [Zr₆O₄(OH)₄(BTDB)₆], also built with the H₂BTDB ligand, has shown promise in detecting small organic molecules. mdpi.com This MOF, which has a UiO-68 framework topology, displays an emission band centered at 510 nm. mdpi.com It has been used to detect nicotine (B1678760) with high sensitivity. mdpi.com The proposed sensing mechanism involves the suppression of the twisting motion of the benzo[c] acs.orgrsc.orgbohrium.comthiadiazole core upon interaction with the amine guest. This reduces non-radiative decay pathways and enhances the emission intensity. mdpi.com

MOFLigandAnalyteSensing MechanismDetection Limit
JXUST-11 [Eu(BTDB)₂]H₂BTDBAl³⁺, Ga³⁺Fluorescence enhancement (Turn-on) acs.orgAl³⁺: 2.9 ppm, Ga³⁺: 10.2 ppm acs.org
[Zr₆O₄(OH)₄(BTDB)₆]H₂BTDBNicotineFluorescence enhancement mdpi.comNot specified

Exploration of Biological Targets and Mechanisms of Action for Benzo C 1 2 3 Thiadiazole Derivatives

Inhibition of Specific Protein Tyrosine Phosphatases (e.g., SHP2, PTP1B)

Derivatives of benzo[c] nih.govnih.govmdpi.comthiadiazole have been identified as potent inhibitors of protein tyrosine phosphatases (PTPs), particularly Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and protein tyrosine phosphatase 1B (PTP1B). These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and metabolic disorders.

A notable study detailed the design of a series of benzo[c] nih.govnih.govmdpi.comthiadiazole derivatives as a new class of SHP2 inhibitors. nih.govmdpi.com The research showcased a scaffold-hopping strategy, where the benzo[c] nih.govnih.govmdpi.comthiadiazole core was derived from known PTP1B inhibitors featuring a 1H-2,3-dihydroperimidine motif. nih.gov This approach led to the discovery of compounds with significant inhibitory activity against SHP2. nih.gov

One of the standout compounds from this series, designated as 11g , exhibited a half-maximal inhibitory concentration (IC₅₀) of 2.11 ± 0.99 μM against SHP2. nih.gov Impressively, this compound also demonstrated selectivity, being 2.02-fold more selective for SHP2 over the related phosphatase SHP1 and 25-fold more selective over PTP1B. It showed no discernible activity against T-cell protein tyrosine phosphatase (TCPTP). nih.gov

Molecular Design Principles for Enzyme Inhibitors

The design of these potent enzyme inhibitors hinged on key molecular design principles. The core strategy was scaffold hopping , a technique used in medicinal chemistry to identify new molecular backbones with similar or improved biological activity compared to existing compounds. nih.gov In this case, the benzo[c] nih.govnih.govmdpi.comthiadiazole moiety was identified as a suitable replacement for the 1H-2,3-dihydroperimidine scaffold found in earlier PTP1B inhibitors. nih.gov

Furthermore, the design of these inhibitors often incorporates a donor-acceptor framework . Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have explored the molecular design of benzo[c] nih.govnih.govmdpi.comthiadiazole-based dyes. nih.govnih.gov These studies highlight how the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by modifying different parts of the molecule. nih.gov This principle is crucial for optimizing the interaction of the inhibitor with the active site of the target enzyme. The benzo[c] nih.govnih.govmdpi.comthiadiazole unit can act as an auxiliary acceptor, influencing the charge transfer properties of the molecule, which can be critical for binding to the enzyme's active site. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

The preliminary structure-activity relationship (SAR) studies of these benzo[c] nih.govnih.govmdpi.comthiadiazole derivatives provided valuable insights for the future development of more potent and selective SHP2 inhibitors. nih.gov The inhibitory activities of the synthesized compounds against SHP2 and PTP1B were systematically evaluated to understand how different structural modifications influence their biological activity.

The research that identified compound 11g as a potent SHP2 inhibitor laid the groundwork for understanding the SAR of this class of compounds. nih.gov While the specific details of the SAR were part of the preliminary findings, the results clearly indicated that the benzo[c] nih.govnih.govmdpi.comthiadiazole scaffold is a viable starting point for developing novel SHP2 inhibitors. nih.gov Further optimization of the substituents on the benzothiadiazole ring and the side chains is expected to yield compounds with improved pharmacological properties. nih.gov

CompoundTarget EnzymeIC₅₀ (μM)Selectivity
11g SHP22.11 ± 0.992.02-fold over SHP1, 25-fold over PTP1B

Insights into Molecular Interactions with Biological Macromolecules (e.g., DNA binding motifs)

While the primary focus has been on enzyme inhibition, the interaction of thiadiazole-containing compounds with other biological macromolecules, such as DNA, has also been investigated. Although direct studies on the DNA binding of Benzo[c] nih.govnih.govmdpi.comthiadiazol-4-ylmethanol are limited, research on related heterocyclic systems provides valuable insights.

For instance, studies on benzothiazole (B30560) and benzoxazole (B165842) linked to pyrrolobenzodiazepines have demonstrated their ability to bind to DNA. researchgate.net Molecular dynamics simulations of these conjugates bound to DNA revealed distortions in the double helix, including the displacement of water molecules from the spine of hydration and an uncoiling of the DNA helix flanking the binding site. researchgate.net This suggests that the heterocyclic moiety plays a crucial role in the interaction with the minor groove of the DNA.

Furthermore, investigations into new 1,3,4-thiadiazole (B1197879) derivatives have explored their binding to calf thymus DNA (CT-DNA). nih.gov These studies are important as they suggest a potential mechanism of action for the antimicrobial and anticancer activities observed in some thiadiazole compounds. The thiadiazole ring, with its hydrogen bonding domain and two-electron donor system, can facilitate interactions with the DNA molecule. nih.gov

Investigation of Antimicrobial and Anticonvulsant Mechanisms of Action in Related Thiadiazole Heterocycles

The broader family of thiadiazole heterocycles, including benzothiadiazoles, exhibits significant antimicrobial and anticonvulsant activities. The mechanisms underlying these effects are diverse and often involve multiple targets.

In terms of antimicrobial action , benzothiazole derivatives have been shown to inhibit various essential bacterial enzymes. These include DNA gyrase, dihydroorotase, and dihydropteroate (B1496061) synthase (DHPS). nih.govmdpi.com The inhibition of DNA gyrase interferes with DNA replication, while targeting dihydroorotase and DHPS disrupts pyrimidine (B1678525) and folate biosynthesis, respectively, which are vital for bacterial growth. Structure-activity relationship studies have indicated that substitutions at positions 2 and 6 of the benzothiazole ring are critical for antibacterial activity. rsc.org

Emerging Research Avenues and Future Perspectives in Benzo C 1 2 3 Thiadiazol 4 Ylmethanol Research

Development of Novel Green Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. For thiadiazole derivatives, this includes the use of eco-friendly, non-hazardous, and economical methods such as microwave and ultrasonic irradiation, grinding, and ball milling techniques. researchgate.net These approaches offer reproducible and efficient alternatives to traditional synthetic methods. researchgate.net

Research into the synthesis of related benzothiazole (B30560) structures has demonstrated the use of greener catalysts and solvents. For instance, a convenient and efficient procedure for synthesizing benzo researchgate.netwjahr.comthiazolo[2,3-c] nih.govresearchgate.netwjahr.comtriazoles has been developed using a copper catalyst in water, a green solvent. rsc.org Similarly, iodine-mediated reactions, which are base- and metal-free, provide an inexpensive and simple procedure for constructing C–N and C–S bonds in the synthesis of benzo researchgate.netwjahr.comimidazo[2,1-b]thiazoles. rsc.org

The development of one-pot synthesis methods, which combine multiple reaction steps into a single procedure, further contributes to the green credentials of these processes by reducing solvent usage and waste generation. For example, the synthesis of thiazolidinone-appended benzothiazole–triazole hybrids has been achieved through a one-pot reaction in ethanol. nih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by accelerating the design and optimization of new molecules. nih.gov These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the properties of novel compounds, significantly reducing the time and cost associated with traditional trial-and-error approaches. wjahr.comnih.gov

In the context of thiazole (B1198619) and benzothiazole derivatives, ML models have been successfully employed to predict biological activities. For instance, ML methods have been used to develop models for anti-urease activity, with some models available online for predicting the potential activity of new compounds. researchgate.net Furthermore, AI and ML can be applied at every stage of computer-aided drug design, from high-throughput virtual screening to predicting the outcomes of clinical trials, thereby improving the success rate of identifying promising drug candidates. nih.gov

Molecular docking and quantitative structure-activity relationship (QSAR) analysis are specific computational techniques that have facilitated the rational design of novel benzothiazole derivatives with improved pharmacokinetic profiles. wjahr.com These methods help in understanding the binding patterns of compounds with target proteins and guide the design of molecules with enhanced potency and selectivity. wjahr.commdpi.com

Exploration of Benzo[c]nih.govresearchgate.netresearchgate.netthiadiazol-4-ylmethanol in Quantum Chemical Calculations for Advanced Materials

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic and photophysical properties of molecules. mdpi.comnih.gov These computational studies provide valuable insights into structure-property relationships, guiding the design of new materials for various applications. nih.gov

For benzothiadiazole derivatives, DFT calculations have been used to study their potential in organic light-emitting diodes (OLEDs) by analyzing their electronic structure and predicting their fluorescence and phosphorescence properties. nih.gov Such theoretical investigations help in understanding the mechanisms behind high-efficiency emitters and in designing new molecules with desired optical properties. nih.gov

Q & A

Q. What are the common synthetic routes for Benzo[c][1,2,5]thiadiazol-4-ylmethanol?

The synthesis typically involves multi-step organic reactions. A well-documented method starts with 5-chloro-benzo[c][1,2,5]thiadiazol-4-amine, which undergoes thiourea formation using ammonium thiocyanate and benzoyl chloride, followed by S-methylation with methyl iodide. Subsequent reflux with ethylenediamine and cyclization yields the target compound. Solvents like DMF or acetonitrile are critical, and reaction optimization (e.g., temperature, catalyst selection) is essential for yield enhancement . Alternative routes utilize palladium-catalyzed cross-coupling reactions (e.g., Stille or Negishi couplings) to introduce functionalized aryl groups .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Structural elucidation relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to confirm functional groups and regiochemistry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography may resolve complex stereochemistry. Purity is assessed via HPLC or TLC, with elemental analysis ensuring stoichiometric consistency. For derivatives, 19F^{19} \text{F}-NMR is employed if fluorinated substituents are present .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a precursor for anticancer agents due to its heterocyclic core, which interacts with DNA topoisomerases or kinase targets. Derivatives exhibit antimicrobial activity, with MIC values against bacterial strains like Staphylococcus aureus ranging from 1–19 µg/mL, depending on substituent effects . It also acts as a pharmacophore in drug design, enabling structural diversification for improved bioavailability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the design of this compound derivatives?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) predict electronic transitions, absorption spectra, and charge-transfer properties, aiding in the design of optoelectronic materials. For example, calculations on benzothiadiazole-fullerene adducts reveal bandgap tuning via substituent effects, critical for solar cell applications . Molecular docking studies further identify binding affinities to biological targets, guiding rational drug design .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies often arise from assay variability (e.g., cell line specificity) or structural modifications. Systematic SAR studies comparing MIC values (Table 2 in ) highlight substituent-dependent activity. For instance, chlorophenyl groups enhance antimicrobial potency, while furan derivatives reduce cytotoxicity. Meta-analyses combining in vitro and in silico data improve reproducibility .

Q. How are reaction conditions optimized to improve synthetic yields of this compound derivatives?

Yield optimization involves solvent selection (e.g., THF/water mixtures for Suzuki couplings), catalyst screening (e.g., Pd(dppf)Cl2_2), and temperature control. For example, Knoevenagel condensations with cyanoacetic acid require piperidine as a base and reflux conditions (~80°C) to achieve >80% yields . Microwave-assisted synthesis reduces reaction times from hours to minutes .

Q. What mechanistic insights explain the role of this compound in optoelectronic materials?

The benzothiadiazole core acts as an electron-accepting unit, facilitating charge separation in donor-acceptor systems. In dye-sensitized solar cells (DSSCs), derivatives like YKP-137 achieve 8.7% efficiency due to broad absorption spectra (400–650 nm) and efficient electron injection into TiO2_2 . Excited-state dynamics studied via transient absorption spectroscopy reveal long-lived charge-separated states, critical for device performance .

Q. How do structural modifications influence the aggregation-induced emission (AIE) properties of benzothiadiazole derivatives?

Introducing bulky groups (e.g., triphenylvinyl) restricts intramolecular rotation, enhancing AIE. For example, 4,4'-(benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-diphenylaniline) exhibits mechanochromic luminescence due to reversible crystalline-to-amorphous transitions. Such materials are applied in information encryption and OLEDs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.